molecular formula C16H24O3 B310670 3-Tert-butyl-4-hydroxyphenyl hexanoate

3-Tert-butyl-4-hydroxyphenyl hexanoate

Cat. No.: B310670
M. Wt: 264.36 g/mol
InChI Key: XJRSHNYJWRNPFB-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxyphenyl hexanoate is a phenolic ester characterized by a hexanoate chain esterified to a hydroxyphenyl group substituted with a tert-butyl moiety at the 3-position. The tert-butyl group enhances steric hindrance and lipophilicity, while the hydroxyphenyl group may confer antioxidant properties, common in phenolic derivatives. This compound’s hexanoate chain aligns it with other esters studied for volatility, solubility, and biological interactions .

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl) hexanoate

InChI

InChI=1S/C16H24O3/c1-5-6-7-8-15(18)19-12-9-10-14(17)13(11-12)16(2,3)4/h9-11,17H,5-8H2,1-4H3

InChI Key

XJRSHNYJWRNPFB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C

Canonical SMILES

CCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Key hexanoate esters with varying substituents are compared below:

Compound Substituent/R-Group Key Functional Features
3-Tert-butyl-4-hydroxyphenyl hexanoate 3-Tert-butyl-4-hydroxyphenyl Phenolic antioxidant potential; high lipophilicity
Ethyl hexanoate Ethyl Volatile flavor compound; low molecular weight
(Z)-3-Hexenyl hexanoate (Z)-3-Hexenyl Insect attractant; green-leaf volatile
Furfuryl hexanoate Furfuryl Flavor marker in liquors; heterocyclic aroma
Copper(II) hexanoate Copper(II) carboxylate Antifungal activity; metal coordination

Physicochemical Properties

  • Solubility: Linear-chain esters (e.g., ethyl hexanoate) exhibit higher aqueous solubility due to lower molecular weight and simpler structures.
  • Volatility: Ethyl and (Z)-3-hexenyl hexanoates are highly volatile, critical for aroma release. The target compound’s phenolic and bulky substituents likely reduce volatility, favoring applications in non-evaporative systems.
  • Stability: The hydroxyphenyl group may confer radical-scavenging ability, enhancing oxidative stability compared to non-phenolic esters .

Data Table: Comparative Analysis of Hexanoate Esters

Property This compound Ethyl Hexanoate (Z)-3-Hexenyl Hexanoate Copper(II) Hexanoate
Molecular Weight (g/mol) ~278.4 (estimated) 144.21 198.30 285.82 (anhydrous)
Key Applications Antioxidant, specialty chemicals Flavorant Insect attractant Antifungal agent
Solubility Low (hydrophobic) High in ethanol Moderate in organic solvents Low in aqueous media
Volatility Low High Moderate Non-volatile
Bioactivity Potential antioxidant None reported Behavioral modulation Fungicidal

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